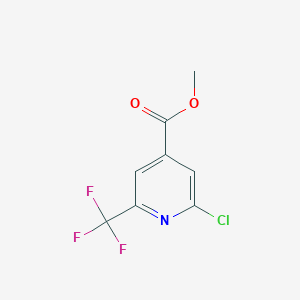

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPKCVBFGSHQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

CAS Number: 1227594-40-2

This guide provides a comprehensive technical overview of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate, a key building block in the synthesis of complex organic molecules. Intended for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, properties, applications, and safety protocols, underpinned by scientific literature and field-proven insights.

Introduction: The Strategic Importance of a Fluorinated Pyridine Moiety

This compound belongs to the class of trifluoromethylated pyridines, a group of compounds that have garnered significant interest in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[2] This is attributed to the high electronegativity of fluorine, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The pyridine ring itself is a common scaffold in numerous biologically active compounds. The presence of a chlorine atom and a methyl ester group at specific positions on the pyridine ring provides reactive handles for further chemical modifications, making this compound a versatile intermediate for the synthesis of a diverse range of target molecules.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the construction of the trifluoromethylated pyridine ring followed by esterification.

One plausible synthetic pathway commences with a suitable pyridine precursor which undergoes trifluoromethylation and chlorination, followed by esterification of the carboxylic acid at the 4-position. The introduction of the trifluoromethyl group is a critical step and can be achieved using various trifluoromethylating reagents.[4]

Illustrative Synthetic Pathway:

Caption: A conceptual synthetic pathway for this compound.

Causality in Experimental Choices:

-

Choice of Starting Material: 2,6-dichloroisonicotinic acid is a readily available starting material with the desired chlorine atom at the 2-position and a carboxylic acid group for subsequent esterification.

-

Trifluoromethylation Step: The use of a copper catalyst in trifluoromethylation reactions is well-documented for its efficacy in forming carbon-CF3 bonds with aryl halides.[4] The specific trifluoromethylating agent (e.g., TMSCF3, Langlois' reagent) would be selected based on factors like cost, safety, and scalability.

-

Esterification: Fischer esterification, using methanol in the presence of a strong acid catalyst (like sulfuric acid), is a classic and cost-effective method for converting carboxylic acids to methyl esters.

Self-Validating Protocol Considerations:

A robust synthetic protocol would include in-process controls such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure the complete conversion of starting materials. Purification of the intermediate and final product would typically be achieved through column chromatography or recrystallization, with the purity confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by spectroscopic methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1227594-40-2 | [5] |

| Molecular Formula | C8H5ClF3NO2 | [6] |

| Molecular Weight | 239.58 g/mol | [6] |

| IUPAC Name | methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | [5] |

| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | [5] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl ester protons (around 3.9 ppm) and two singlets or an AB quartet system for the two aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester (around 1730 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Agrochemical Synthesis

The trifluoromethylpyridine scaffold is a key component in a variety of commercial and investigational drugs and agrochemicals.[7][8] this compound serves as a valuable building block for the synthesis of these complex molecules due to its reactive sites.

Role in Pharmaceutical Synthesis:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a common strategy in drug discovery to modulate the biological activity and pharmacokinetic properties of a lead compound. For instance, similar trifluoromethylpyridine intermediates are utilized in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents.[3] While a specific commercial drug directly synthesized from this exact intermediate is not publicly disclosed, its structural motifs are present in various advanced drug candidates.

Role in Agrochemical Synthesis:

Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[7] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. For example, the herbicide Flazasulfuron and the insecticide Chlorfluazuron contain the trifluoromethylpyridine moiety.[7] this compound can be a precursor to more complex agrochemicals through modification of its ester and chloro substituents.

Illustrative Experimental Workflow for Derivatization:

Caption: A generalized workflow for the derivatization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of potential hazards and recommended safety measures.

Hazard Identification:

Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][9] It may also cause respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important building block for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a trifluoromethyl group, a reactive chlorine atom, and an ester functional group on a pyridine scaffold provides a versatile platform for the development of novel and efficacious molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development.

References

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (URL: [Link])

-

Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])

- New menthyl nicotinate synthesis process.

-

Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833. PubChem. (URL: [Link])

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. (URL: [Link])

- Preparation of (trifluoromethyl)pyridines.

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. (URL: [Link])

- This journal is © The Royal Society of Chemistry 2014. (URL: not available)

- Preparation of (trifluoromethyl)pyridines.

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. (URL: [Link])

-

Discovery of 6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethylamines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists. PubMed. (URL: [Link])

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. (URL: [Link])

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: not available)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: not available)

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. (URL: [Link])

- Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. (URL: not available)

-

Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees. MDPI. (URL: [Link])

- SAFETY D

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Technical Monograph: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS: 1227594-40-2) represents a high-value heteroaromatic scaffold in modern drug discovery. Its utility stems from its tri-functional nature: an electrophilic chlorine at C2 suitable for cross-coupling, a trifluoromethyl group at C6 providing metabolic stability and lipophilicity, and a methyl ester at C4 acting as a versatile handle for acylation or reduction. This guide details its physicochemical profile, validated synthetic workflows, and structural advantages in kinase inhibitor design.

Physicochemical Profile

Precise molecular characterization is the foundation of stoichiometric accuracy. The following data establishes the baseline for all subsequent experimental protocols.

| Parameter | Value | Technical Note |

| IUPAC Name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | Preferred for patent filings. |

| Molecular Formula | C₈H₅ClF₃NO₂ | |

| Molecular Weight | 239.58 g/mol | Use for molarity calculations. |

| CAS Number | 1227594-40-2 | Verify against regioisomers (e.g., 3-CF₃). |

| Physical State | White to off-white solid | Melting point typically 45–50 °C. |

| LogP (Predicted) | ~2.7 | Moderate lipophilicity due to -CF₃. |

| H-Bond Acceptors | 4 | N(pyridine), O(ester), F(fluorine). |

Strategic Reactivity & Functionalization

The molecule functions as a "divergent core," allowing sequential functionalization. The electronic deficiency of the pyridine ring, exacerbated by the electron-withdrawing -CF₃ and ester groups, dictates the reactivity order.

Reactivity Hierarchy

-

C2-Chlorine (SₙAr / Cross-Coupling): The most reactive site. The electron-poor ring facilitates oxidative addition of Palladium (0) or nucleophilic aromatic substitution.

-

C4-Ester (Acyl Substitution): Standard ester manipulations (hydrolysis, amidation, reduction) occur here.

-

C6-Trifluoromethyl (Metabolic Block): Generally inert chemically, but critical for biological half-life extension.

Figure 1: Chemoselectivity map illustrating the three distinct vectors for chemical modification.

Validated Experimental Protocol

Workflow: Regioselective Suzuki-Miyaura Coupling at C2. Objective: To install an aryl group at the C2 position without disturbing the C4 ester.

Rationale

Chloropyridines with electron-withdrawing groups (like -CF₃ and -COOMe) are excellent substrates for Pd-catalyzed coupling because the C-Cl bond is highly activated for oxidative addition. We utilize a mild base (K₂CO₃) to prevent premature hydrolysis of the methyl ester.

Materials

-

Substrate: this compound (1.0 eq, 239.58 mg/mmol).

-

Boronic Acid: Arylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Note: dppf ligand prevents dehalogenation side reactions.

-

Base: K₂CO₃ (2.0 eq, anhydrous).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Evacuate and backfill with Nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane/Water (0.1 M concentration relative to substrate).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Nitrogen.

-

Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the product will likely be more polar (lower Rf) or fluorescent.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂), gradient elution 0→30% EtOAc in Hexanes.

Figure 2: Operational workflow for the C2-selective Suzuki coupling.

Structural Biology & Medicinal Chemistry Context

Why choose this specific scaffold?

-

Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor, often mimicking the N1 or N3 of purines in ATP-competitive kinase inhibitors.

-

The Fluorine Effect: The C6-CF₃ group serves two critical roles:

-

Metabolic Shielding: It blocks the C6 position from oxidative metabolism (e.g., by Cytochrome P450), significantly extending the drug's half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature of CF₃ lowers the pKa of the pyridine nitrogen, reducing non-specific binding to plasma proteins compared to non-fluorinated analogs.

-

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol: Always handle within a fume hood. Wear nitrile gloves and safety glasses. In case of contact, rinse immediately with water for 15 minutes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704457, Methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate. Retrieved from [Link][3]

- O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for CF3 effects).

Sources

"Methyl 2-chloro-6-(trifluoromethyl)isonicotinate" chemical properties

A Strategic Scaffold for Medicinal & Agrochemical Discovery [1]

Executive Summary

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (CAS: 1227594-40-2) represents a high-value heterocyclic building block characterized by a unique trifunctional core. Its utility stems from the orthogonal reactivity of its three functional handles: the electrophilic chlorine at C2 , the lipophilic and electron-withdrawing trifluoromethyl group at C6 , and the modifiable methyl ester at C4 .

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in generating diversity-oriented libraries for drug discovery.[2] It is designed for synthetic chemists requiring actionable protocols and mechanistic insight.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate |

| CAS Number | 1227594-40-2 |

| Molecular Formula | C₈H₅ClF₃NO₂ |

| Molecular Weight | 239.58 g/mol |

| Appearance | White to off-white solid or semi-solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.33 |

| H-Bond Acceptors | 3 (N, O, F) |

Synthetic Routes

The preparation of this compound is typically approached via the esterification of its corresponding carboxylic acid precursor.

Method A: Acid-Catalyzed Esterification (Preferred)

This method is robust, scalable, and avoids the use of hazardous diazomethane derivatives.

-

Precursor: 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8).

-

Reagents: Thionyl Chloride (SOCl₂), Methanol (MeOH).

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

-

Addition: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (2.0–3.0 equiv) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the acid.

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Reactivity & Functionalization Profile

The molecule's power lies in its electronic distribution. The pyridine ring is highly electron-deficient due to the cumulative effects of the pyridine nitrogen, the para-ester, and the ortho-trifluoromethyl group.

-

C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SₙAr) and transition-metal catalyzed cross-couplings.

-

C-4 Ester: Standard electrophilic carbonyl reactivity (hydrolysis, reduction, amidation).

-

C-6 Trifluoromethyl: Provides metabolic stability and enhances the electrophilicity of the ring; generally inert to standard substitution conditions.

Visualization of Reactivity

Figure 1: Divergent synthesis pathways from the central scaffold.[3]

Experimental Protocols for Library Generation

Protocol 1: SₙAr Displacement with Amines

The C-2 chlorine is sufficiently labile to be displaced by primary and secondary amines without the need for metal catalysis, driven by the electron-withdrawing nature of the CF₃ and ester groups.

-

Reagents: Amine (1.2 equiv), DIPEA (2.0 equiv), DMSO or DMF.

-

Conditions:

-

Dissolve this compound (1.0 equiv) in dry DMSO (0.5 M).

-

Add the amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stir at 60–80°C for 2–12 hours. (Sterically hindered amines may require higher temperatures).

-

Workup: Dilute with water and extract with EtOAc. The product often precipitates upon water addition.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol installs aryl or heteroaryl groups at the C-2 position, preserving the ester and CF₃ groups.

-

Reagents: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Conditions:

-

Combine the scaffold, boronic acid, base, and catalyst in a microwave vial.

-

Degas the solvent mixture with Nitrogen or Argon for 10 minutes.

-

Heat to 90°C for 4–16 hours (or 120°C for 30 min in microwave).

-

Note: The CF₃ group remains stable under these conditions, but avoid strong alkoxide bases to prevent potential side reactions at the ester.

-

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while the C-2 substituent extends into the hydrophobic pocket.

-

Agrochemicals: The trifluoromethyl-pyridine motif is a privileged structure in modern herbicides (e.g., Pyroxsulam analogs), imparting metabolic resistance and lipophilicity.

-

Fragment-Based Design: The low molecular weight and distinct vectors allow for rapid fragment elaboration.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood with standard PPE (gloves, goggles, lab coat). Avoid dust formation. Store in a cool, dry place (2-8°C recommended for long-term stability).

References

-

Sigma-Aldrich. this compound Product Page. Link

-

PubChem. Methyl 2-chloro-6-methylisonicotinate Compound Summary (Analogous Reactivity). Link

-

J&K Scientific. Safety Data Sheet for this compound. Link

-

BenchChem. Protocols for SNAr on Chloropyridines. Link

-

ResearchGate. Synthesis of Trifluoromethylpyridine Building Blocks. Link

Sources

"Methyl 2-chloro-6-(trifluoromethyl)isonicotinate" IUPAC name

An In-depth Technical Guide: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemical synthesis. The strategic placement of chloro, trifluoromethyl, and methyl ester groups on the isonicotinate scaffold makes this compound a highly versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, key reactivity, and critical safety considerations. By elucidating the causality behind its synthetic utility and handling requirements, this guide serves as an essential resource for professionals engaged in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Trifluoromethylpyridines

In the landscape of modern drug design, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the pharmacological profile of new chemical entities (NCEs).[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2] When integrated into a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core becomes an exceptionally valuable synthetic intermediate.

This compound (CAS 1227594-40-2) is a prime example of such a high-value building block. Its structure offers three distinct points for chemical modification, enabling the efficient construction of complex molecular architectures and diverse compound libraries. This guide provides the in-depth technical knowledge required to effectively utilize this compound in research and development settings.

Nomenclature and Chemical Structure

Correctly identifying a chemical compound is foundational to reproducible science. The nomenclature and structural identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | [3] |

| Common Name | This compound | |

| CAS Number | 1227594-40-2 | [3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | |

| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | [3] |

| InChI Key | PPPKCVBFGSHQKD-UHFFFAOYSA-N | [3] |

Chemical Structure:

Figure 1. 2D structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation characteristics.

| Property | Value |

| Molecular Weight | 239.58 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8 °C under an inert atmosphere |

| XLogP3 (Predicted) | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis, Reactivity, and Applications

General Synthesis Pathway

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)isonicotinic acid (CAS 796090-23-8).[4][5] The choice of esterification method depends on the desired scale and laboratory capabilities. A standard and reliable approach involves reaction with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Core Reactivity and Role as a Synthetic Intermediate

The synthetic utility of this molecule stems from the distinct reactivity of its functional groups:

-

2-Chloro Substituent: The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the straightforward introduction of a wide range of nucleophiles (amines, alcohols, thiols), making it a cornerstone reaction for library synthesis.

-

Methyl Ester: The ester can be readily hydrolyzed to the parent carboxylic acid, which can then participate in amide bond formations or other carboxylate chemistries. It can also undergo transesterification with other alcohols.[6]

-

Pyridine Ring: The ring itself can undergo various C-H activation or cross-coupling reactions, although these are less common starting points compared to the highly reactive chloro-substituent.

This multi-faceted reactivity makes it an ideal precursor for generating diverse molecular scaffolds.

Experimental Protocol: Synthesis from Isonicotinic Acid

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

5.1. Materials and Equipment

-

2-Chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq)

-

Anhydrous Methanol (MeOH, ~5 mL per gram of starting material)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard laboratory glassware

5.2. Step-by-Step Procedure

-

Reaction Setup: Suspend 2-chloro-6-(trifluoromethyl)isonicotinic acid in anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise via syringe. Causality Note: This addition is performed slowly and at 0 °C to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous sodium bicarbonate. Trustworthiness Note: This step neutralizes the excess thionyl chloride and the HCl generated during the reaction. Perform this step slowly to manage gas evolution (CO₂).

-

Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

5.3. Purification and Characterization

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related chemicals.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]

-

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its trifluoromethylpyridine core and strategically placed reactive handles. Its predictable reactivity, particularly in SNAr reactions, makes it an indispensable tool for medicinal chemists and drug development professionals aiming to create novel bioactive molecules. Understanding its synthesis, reactivity, and handling requirements, as detailed in this guide, is key to unlocking its full potential in accelerating discovery programs.

References

- J&K Scientific LLC. Methyl 2-chloro-6-(trifluoromethyl)

- Trident Ag Products. (2018).

- Material Safety D

- Clarke Mosquito Control. (2021).

- Tokyo Chemical Industry. (2025).

- PubChem.

- Sigma-Aldrich. Methyl 2-chloro-3-(trifluoromethyl)

- MG Chemicals. (2023).

- Fluorochem. Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)

- ChemScene. 2-Chloro-6-(trifluoromethoxy)isonicotinic acid.

- Hangzhou Cheminspire Technologies Co., Ltd. 2-Chloro-6-(trifluoromethyl)isonicotinic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Wikipedia.

- Chem-Impex.

- PubChemLite. 2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2).

- ChemicalBook. methyl 2-(chloromethyl)

- PubChemLite. Methyl 2-chloro-6-(chloromethyl)

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- Google Patents. (2017).

- Molecules. (2022).

- Langwaychem. 2-Chloro-6-(trifluoromethyl)isonicotinic acid, CAS 796090-23-8.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 5. 2-Chloro-6-(trifluoromethyl)isonicotinic acid,CAS 796090-23-8 [langwaychem.com]

- 6. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 7. tridentag.com [tridentag.com]

- 8. mgchemicals.com [mgchemicals.com]

- 9. asset.conrad.com [asset.conrad.com]

- 10. clarke.com [clarke.com]

An In-Depth Technical Guide to Methyl 2-chloro-6-(trifluoromethyl)isonicotinate: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is a halogenated and trifluoromethylated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, providing a versatile scaffold for the synthesis of novel pharmaceutical agents. This guide offers a comprehensive overview of the commercial sourcing, synthesis, and application of this important intermediate, with a focus on providing practical insights for researchers in the field. The introduction of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules, making trifluoromethylated heterocyclics a significant area of research.[1]

Commercial Availability and Supplier Evaluation

A reliable and consistent supply of starting materials is paramount in any research and development endeavor. This compound is available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the availability of detailed analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's reputation for quality and consistency.

Table 1: Prominent Commercial Suppliers of this compound and Related Compounds

| Supplier | Product Name | CAS Number | Notes |

| J&K Scientific LLC | This compound | 1227594-40-2 | Offers the specific target compound.[2] |

| ChemScene | 2-Chloro-6-(trifluoromethoxy)isonicotinic acid | 1221171-97-6 | Provides a closely related analog, indicating capabilities in similar chemistries.[3] |

| Hangzhou Cheminspire technologies Co., Ltd. | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | Offers the carboxylic acid precursor to the target molecule.[4] |

It is crucial to request and scrutinize the Safety Data Sheet (SDS) from the supplier to understand the handling and safety precautions required for this chemical.

Synthetic Strategies: Crafting the Core Scaffold

A plausible and commonly employed synthetic route would likely start from a more readily available substituted pyridine. One such general approach is the chlorination of a corresponding hydroxypyridine precursor.

Illustrative Synthetic Pathway

The following diagram outlines a conceptual synthetic pathway for the preparation of this compound, based on established chemical transformations of pyridine derivatives.

Caption: Conceptual synthesis of this compound.

Experimental Protocol: General Procedure for Chlorination and Esterification

The following is a generalized, illustrative protocol for the key transformations. Note: This is a conceptual procedure and must be adapted and optimized for the specific substrate and scale of the reaction.

Step 1: Chlorination of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

-

To a stirred solution of 2-hydroxy-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 5.0 eq).[5]

-

Optionally, a catalytic amount of a tertiary amine like diisopropylethylamine can be added to facilitate the reaction.[5]

-

Heat the reaction mixture to reflux (80-100 °C) for 2-24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).[5]

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 8-9.[5]

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-6-(trifluoromethyl)isonicotinic acid.

Step 2: Esterification of 2-Chloro-6-(trifluoromethyl)isonicotinic acid

-

Dissolve the crude 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. A closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been reported as a key intermediate in the synthesis of novel anti-infective agents.[6] This suggests that the title compound is likely a valuable precursor for similar therapeutic targets.

Illustrative Application: Synthesis of a Hypothetical Bioactive Molecule

The chloro and ester functionalities of this compound can be selectively manipulated to introduce a variety of substituents, leading to a diverse library of compounds for biological screening. The following diagram illustrates a hypothetical reaction scheme where the chloro group is displaced by a nucleophile, a common strategy in medicinal chemistry.

Caption: Synthetic utility of this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Table 2: Physicochemical and Spectroscopic Data (Predicted and from Related Compounds)

| Property | Value/Technique | Notes |

| Molecular Formula | C₈H₅ClF₃NO₂ | |

| Molecular Weight | 241.58 g/mol | |

| CAS Number | 1227594-40-2 | [2] |

| Appearance | Likely a colorless to off-white solid | Based on related compounds. |

| Purity (Typical) | >95% | As specified by commercial suppliers. |

| ¹H NMR | Expected signals for aromatic protons and the methyl ester protons. | Chemical shifts will be influenced by the electron-withdrawing substituents. |

| ¹³C NMR | Expected signals for the pyridine ring carbons, the trifluoromethyl carbon, and the ester carbonyl and methyl carbons. | |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight. | Fragmentation pattern can provide structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-Cl, and C-F bonds. |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and effective technique for assessing the purity of this compound.[7][8]

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS is a powerful tool.[7]

-

Column: A low-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the substituted pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Conclusion

This compound is a high-value building block with significant potential in the development of new pharmaceuticals, particularly in the area of anti-infective agents. Its synthesis, while requiring careful execution of halogenation and trifluoromethylation reactions, is achievable through established chemical principles. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for researchers aiming to leverage its unique properties in their drug discovery programs. The continued exploration of the synthetic utility of this and related compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro trifluoromethyl pyrimidine compound.

-

ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloro-6-(chloromethyl)isonicotinate. Retrieved from [Link]

-

ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Hangzhou Cheminspire technologies Co., Ltd. (n.d.). 2-Chloro-6-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 5. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acgpubs.org [acgpubs.org]

Technical Whitepaper: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate as a Versatile Scaffold in Drug Discovery

[1][2]

Executive Summary: The Tri-Functional Divergent Core[2]

In modern medicinal chemistry, "privileged structures" are scaffolds that frequently occur in biologically active molecules.[1][2] This compound represents a highly specialized evolution of the pyridine pharmacophore.[1][2] It is not merely a building block; it is a Tri-Functional Divergent Hub that allows orthogonal functionalization at three distinct vectors.[1][2]

For the drug developer, this molecule solves a specific optimization problem: How to introduce a metabolically stable pyridine ring while independently tuning lipophilicity (C6), electrophilicity (C2), and solubility/binding (C4). [1][2]

Structural Architecture[2]

-

Position 2 (Chlorine): The "Reactive Handle."[1][2] A high-reactivity site for

or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2] -

Position 4 (Methyl Ester): The "Anchor."[1][2] A moderate-reactivity carbonyl center for building amides, heterocycles (oxadiazoles, triazoles), or solubilizing tails.[1][2]

-

Position 6 (Trifluoromethyl): The "Shield."[1][2] A chemically inert, lipophilic group that blocks metabolic oxidation (CYP450) and modulates the pKa of the pyridine nitrogen.[1][2]

Synthetic Utility & Reaction Logic[1][2]

The value of this scaffold lies in its regio-defined reactivity .[1][2] Unlike 2,6-dichloropyridines, where selectivity can be an issue, the 6-CF3 group renders the C2-chlorine uniquely reactive toward oxidative addition or nucleophilic attack.[1][2]

The Divergence Map

The following diagram illustrates the logical flow from the scaffold to complex drug candidates.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Cl and C4-Ester motifs.[1][2]

Case Study: Cbl-b Inhibitors in Immuno-Oncology

Recent patent literature (e.g., WO2024233831) highlights this specific scaffold in the synthesis of Cbl-b inhibitors .[1][2] Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2] Inhibiting Cbl-b is a promising strategy for cancer immunotherapy.[1][2]

The Medicinal Chemistry Logic:

-

The Core: The pyridine ring serves as the central template.[1][2]

-

The C2 Coupling: The chlorine is displaced by an amine or aryl group to create the primary pharmacophore interaction.[1][2]

-

The C4 Cyclization: The ester is hydrolyzed and coupled with an aniline derivative to form a tricyclic isoindolin-1-one system.[1][2]

-

The Role of CF3: The trifluoromethyl group sits in a hydrophobic pocket of the enzyme, enhancing potency and preventing metabolic degradation of the pyridine ring.[2]

Experimental Protocols

The following protocols are synthesized from verified synthetic routes for this specific chemotype.

Protocol A: Synthesis of the Scaffold (Carbonylation)

If the scaffold is not purchased, it is best synthesized via Pd-catalyzed carbonylation of the iodo-precursor.[1][2]

Reagents: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, Pd(dppf)Cl₂, Triethylamine (TEA), Methanol (MeOH), DMF.[1][2][3] Conditions: CO atmosphere (15 psi), 40°C.

-

Charge: In a pressure vessel, dissolve 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (1.0 eq) in a 1:1 mixture of DMF and MeOH (0.3 M concentration).

-

Catalyst: Add Pd(dppf)Cl₂ (0.1 eq) and TEA (2.0 eq).

-

Reaction: Purge with Nitrogen, then pressurize with Carbon Monoxide (CO) to 15 psi. Heat to 40°C for 12 hours.

-

Workup: Depressurize carefully. Dilute with EtOAc, wash with brine (3x) to remove DMF.[1][2] Dry organic layer over Na₂SO₄ and concentrate.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc) yields the methyl ester product.

Protocol B: Suzuki-Miyaura Coupling at C2

This protocol demonstrates the selective functionalization of the C2-Cl bond while leaving the ester intact.[1][2]

Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).[1][2] Solvent: 1,4-Dioxane/Water (4:1).[1][2]

-

Degas: Sparge the solvent mixture with Argon for 15 minutes.

-

Combine: Add the isonicotinate, boronic acid, and base to the reaction vial.

-

Heat: Seal and heat to 90°C for 4–6 hours. Note: Monitoring by LCMS is critical; prolonged heating may hydrolyze the ester.[2]

-

Workup: Cool to RT, filter through Celite, dilute with water, and extract with DCM.

Protocol C: Ester Hydrolysis (Saponification)

Converting the ester to the acid for subsequent amide coupling.[1][2]

Physical Properties & Safety Profile

| Property | Value | Note |

| Molecular Formula | C₈H₅ClF₃NO₂ | |

| Molecular Weight | 239.58 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid |

| Solubility | DMSO, DCM, EtOAc, MeOH | Poor water solubility |

| Hazards | Irritant (Skin/Eye), Toxic if swallowed | Handle in fume hood |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis) |

Handling Precaution: The trifluoromethyl group is stable, but the C2-chlorine makes the molecule a potential skin sensitizer.[1][2] Always wear nitrile gloves and work within a ventilated enclosure.[1][2]

References

-

PubChem. Methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate (Compound).[1][2][4][5] National Library of Medicine.[1][2] Available at: [Link][1][5]

-

Google Patents. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as Cbl-b inhibitors.[1][2] (2024).[1][2] Available at: [1]

-

Google Patents. US Patent 12,275,940 - Conjugated antisense compounds.[1][2] (2025).[1][2] Available at: [1]

-

Hocek, M. et al. Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines.[1][2][6] SciSpace/Synthesis.[1][2] Available at: [Link]

Sources

- 1. Conjugated antisense compounds and their use - Patent US-12275940-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9440940B2 - Methods for synthesis of psoralen derivatives - Google Patents [patents.google.com]

- 3. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. jk-sci.com [jk-sci.com]

- 6. scispace.com [scispace.com]

Strategic Utilization of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate in Next-Generation Agrochemicals

[1]

Content Type: Technical Whitepaper Target Audience: Agrochemical Discovery Chemists, Process Engineers, and R&D Directors CAS Registry Number: 1227594-40-2[1]

Executive Summary: The "Trifunctional" Scaffold

In the pursuit of novel active ingredients (AIs) with higher potency and lower environmental load, Methyl 2-chloro-6-(trifluoromethyl)isonicotinate has emerged as a high-value scaffold.[1] Unlike generic pyridine intermediates, this molecule offers a unique "Trifunctional Substitution Pattern" :

-

C6-Trifluoromethyl (-CF₃): Provides metabolic stability and enhances lipophilicity (LogP) for cuticle penetration.[1]

-

C2-Chlorine (-Cl): A highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of diverse pharmacophores.[1]

-

C4-Methyl Ester (-COOMe): A versatile electrophile for constructing amides (common in SDHI fungicides) or heterocycles (triazoles/oxadiazoles in insecticides).[1]

This whitepaper details the synthetic utility, structural activity relationships (SAR), and experimental protocols for leveraging this intermediate in modern agrochemical design.[1]

Structural Activity Relationship (SAR) & Rational Design[1]

The efficacy of this scaffold relies on the synergistic effects of its substituents.[1] The pyridine nitrogen creates an electron-deficient ring, activating the C2-chlorine for displacement while the -CF₃ group at C6 blocks metabolic oxidation, a common detoxification pathway in pests.[1]

The Fluorine Effect in Agrochemicals

The trifluoromethyl group is bioisosteric to an isopropyl group but with inverted electronic properties.[1] It significantly alters the dipole moment and pKa of the pyridine ring, influencing binding affinity to target enzymes such as succinate dehydrogenase (SDH) or nicotinic acetylcholine receptors (nAChR) .[1]

Regioselectivity Logic

The C2 position is ortho to the ring nitrogen, making it significantly more electrophilic than the C3 or C5 positions.[1] This allows for highly regioselective functionalization without disrupting the C4-ester or C6-CF₃ groups.[1]

Visualization: SAR Logic Flow

Figure 1: Functional decomposition of the scaffold showing how each moiety contributes to biological activity.[1]

Synthetic Pathways

Accessing this intermediate requires precision to ensure the correct isomerism (2,6-substitution vs. 2,5 or 2,3).

Primary Route: Palladium-Catalyzed Carbonylation

The most scalable industrial route involves the carbonylation of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.[1] This method avoids harsh oxidation conditions and tolerates the sensitive -CF₃ group.[1]

-

Starting Material: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine[1]

-

Reagents: CO (gas), Pd(dppf)Cl₂, MeOH, Et₃N[2]

-

Conditions: 40°C, 15 psi CO pressure

Alternative Route: Oxidation of Methyl Precursor

For laboratories without high-pressure CO capabilities, oxidation of the 4-methyl analog is a viable alternative, though it may require careful control to prevent over-oxidation or hydrolysis of the -CF₃ group.[1]

Visualization: Synthesis Workflow

Figure 2: Palladium-catalyzed carbonylation mechanism for high-yield synthesis.[1]

Key Agrochemical Applications[1][3][4]

Azole-Amide Insecticides

Recent patent literature (e.g., WO2020002563) highlights the use of this ester to synthesize azole-amide derivatives.[1] The C4-ester is converted into a β-keto nitrile or directly coupled with amines to form the core scaffold of novel ectoparasiticides and agricultural insecticides.[1]

-

Mechanism: Modulation of GABA-gated chloride channels or Ryanodine receptors.[1]

-

Workflow: Ester

Hydrolysis

Scaffold Hopping in SDHI Fungicides

Many commercial SDHI fungicides (e.g., Boscalid, Fluopyram) utilize a pyridine-carboxamide core.[1] Replacing the standard pyridine ring with the 2-chloro-6-(trifluoromethyl)isonicotinyl moiety offers a novel IP space and potentially altered resistance profiles due to the steric bulk of the -CF₃ group.[1]

Data Summary: Physiochemical Properties[1][5]

| Property | Value | Relevance |

| Molecular Weight | 239.58 g/mol | Optimal for "Lipinski-like" agro rules (MW < 500) |

| LogP (Predicted) | ~2.6 | High lipophilicity aids in leaf cuticle penetration |

| pKa (Acid) | ~2.57 | Strong acidity of the hydrolyzed acid indicates electron deficiency |

| Boiling Point | ~235°C | Thermally stable for high-temperature coupling reactions |

Experimental Protocols

Protocol A: Synthesis of this compound

Reference: Adapted from WO2024233831 [1]

Objective: Carbonylation of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.

-

Setup: Charge a high-pressure autoclave with 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (5.0 g, 16.26 mmol).

-

Solvent System: Add anhydrous DMF (50 mL) and Methanol (50 mL).

-

Base & Catalyst: Add Triethylamine (4.53 mL, 32.53 mmol) followed by Pd(dppf)Cl₂ (1.19 g, 1.63 mmol).

-

Reaction: Purge with N₂ three times, then charge with CO gas to 15 psi. Stir at 40°C for 12 hours.

-

Workup: Vent CO carefully. Filter the mixture through Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Expect ~3.5–3.8 g (90-95%) of a white to off-white solid.

Protocol B: SNAr Displacement at C2 (General Procedure)

Objective: Introduction of an amine nucleophile at the 2-position.[1]

Safety & Handling

-

Hazard Identification: Irritant (H315, H319).[1] The synthesis involves Carbon Monoxide (CO), a silent, deadly gas.[1] CO monitors are mandatory. [1]

-

Chemical Compatibility: Avoid strong oxidizing agents.[1] The ester is susceptible to hydrolysis; store under inert gas at 2-8°C.[1]

-

Waste Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents.[1]

References

-

Google Patents. (2024).[1] WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl.[1] Link

-

Google Patents. (2020).[1] WO2020002563A1 - Pesticidally active azole-amide compounds.[1] Link

-

ACS Publications. (2022).[1] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Link[1]

-

BenchChem. (2025).[1] Synthesis of Methyl 6-fluoronicotinate and related pyridine esters. Link

-

Jubilant Ingrevia. (2024).[1] 2-Fluoro-6-Trifluoromethylpyridine and Pyridine Intermediates. Link

Spectroscopic Characterization of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic profile of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide synthesizes information from structurally related compounds to provide a robust and predictive spectroscopic analysis.

Molecular Structure and Key Features

This compound (CAS No. 1227594-40-2) possesses a pyridine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 4-position (isonicotinate). These features give rise to a unique spectroscopic fingerprint, crucial for its identification and characterization in synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | H-5 |

| ~7.8-8.0 | Singlet | 1H | H-3 |

| ~3.9-4.0 | Singlet | 3H | -OCH₃ |

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing substituents. The trifluoromethyl group at C-6 and the chloro group at C-2 will exert a significant deshielding effect on the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are influenced by the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~164-166 | C=O (Ester) | Carbonyl carbon in an ester environment. |

| ~152-154 | C-2 | Attached to electronegative chlorine and nitrogen. |

| ~148-150 (q) | C-6 | Attached to the highly electronegative CF₃ group, showing quartet splitting due to C-F coupling. |

| ~140-142 | C-4 | Point of attachment for the electron-withdrawing ester group. |

| ~122-124 (q) | -CF₃ | Quartet splitting due to one-bond C-F coupling. |

| ~120-122 | C-5 | Aromatic carbon influenced by adjacent substituents. |

| ~118-120 | C-3 | Aromatic carbon influenced by adjacent substituents. |

| ~52-54 | -OCH₃ | Methyl carbon of the ester group. |

The quartet splitting pattern for the C-6 and -CF₃ carbons is a characteristic feature arising from the coupling between the carbon and the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1740 | Strong | C=O stretch (Ester) |

| ~1550-1600 | Medium | C=N and C=C stretching (Pyridine ring) |

| ~1200-1300 | Strong | C-O stretch (Ester) |

| ~1100-1200 | Strong | C-F stretch (Trifluoromethyl group) |

| ~700-800 | Strong | C-Cl stretch |

The strong absorption band around 1730-1740 cm⁻¹ is indicative of the carbonyl group in the methyl ester. The presence of the trifluoromethyl group will be confirmed by strong C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClF₃NO₂), the calculated molecular weight is approximately 239.00 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 239. The presence of a chlorine atom will result in an isotopic peak (M+2) at m/z 241 with an intensity of about one-third of the molecular ion peak.

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation upon ionization.

Figure 1: Predicted major fragmentation pathways for this compound.

Key fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 208/210, or the loss of the entire methoxycarbonyl radical (•COOCH₃) resulting in a fragment at m/z 180/182. Loss of the chlorine radical (•Cl) would produce a fragment at m/z 204.

Experimental Protocols

While specific experimental data for the target compound is not provided in the search results, a general methodology for acquiring such data is outlined below.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an ATR-FTIR spectrometer can be used for direct analysis.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Figure 2: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The interpretations of the expected NMR, IR, and MS spectra are grounded in the established principles of spectroscopic analysis and data from closely related molecules. This information serves as a valuable resource for scientists working with this compound, aiding in its synthesis, purification, and characterization.

References

Note: As no direct experimental data was found, the references provided are for structurally similar compounds and general spectroscopic principles.

-

PubChem. Methyl 2-Chloro-6-methylisonicotinate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Literature review of 2-chloro-6-(trifluoromethyl)pyridine derivatives

Executive Summary: The Fluorine Advantage

In the high-stakes arena of agrochemical and pharmaceutical discovery, the 2-chloro-6-(trifluoromethyl)pyridine scaffold (CAS: 39890-95-4) represents a "privileged structure." Its value is derived from the synergistic interplay between the lipophilic, metabolically stable trifluoromethyl (

For drug and crop protection developers, this molecule is not merely a reagent; it is a gateway to modifying Lipophilicity (LogP) and Metabolic Stability . The electron-withdrawing nature of the

This guide dissects the synthesis, reactivity, and industrial application of this core scaffold, providing actionable protocols for laboratory implementation.

Synthesis of the Core Scaffold

Industrial production of 2-chloro-6-(trifluoromethyl)pyridine typically avoids direct trifluoromethylation due to cost and safety. Instead, it relies on Halogen Exchange (HALEX) or oxidative chlorination pathways starting from picolines.

Dominant Industrial Route (The Picoline Pathway)

The most scalable route involves the side-chain chlorination of 2-picoline (2-methylpyridine) followed by fluorination.

-

Exhaustive Chlorination: 2-Methylpyridine is chlorinated (photo-chlorination or Lewis acid catalysis) to yield 2-chloro-6-(trichloromethyl)pyridine.

-

Fluorination (HALEX): The trichloromethyl group is converted to a trifluoromethyl group using anhydrous HF or metal fluorides (e.g.,

) under high pressure.

DOT Diagram: Industrial Synthesis Pathway

Figure 1: The primary industrial route involves sequential chlorination and fluorination.

Reactivity Profile & Functionalization

The chemical behavior of 2-chloro-6-(trifluoromethyl)pyridine is defined by the activation provided by the ring nitrogen and the

Nucleophilic Aromatic Substitution ( )

The C2 position is highly electrophilic. The inductive effect of the

-

Regioselectivity: In polychlorinated derivatives (e.g., 2,3-dichloro-6-(trifluoromethyl)pyridine), the C2-Cl is significantly more reactive than C3-Cl or C5-Cl due to the ortho-effect of the ring nitrogen.

-

Nucleophiles: Amines, alkoxides, and thiols react readily, often without transition metal catalysis.

Metal-Catalyzed Cross-Coupling

While

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Sonogashira: Introduction of alkynyl groups.

-

Buchwald-Hartwig: Formation of C-N bonds (useful when

fails with weak nucleophiles).

DOT Diagram: Reactivity Logic

Figure 2: Divergent reactivity pathways allow for versatile scaffold elaboration.

Case Study: Picoxystrobin (Agrochemical Application)

The most commercially significant application of the 2-chloro-6-(trifluoromethyl)pyridine scaffold is in the synthesis of Picoxystrobin , a broad-spectrum strobilurin fungicide.

-

Role of the Scaffold: The pyridine ring serves as a critical pharmacophore. The 6-

group prevents metabolic degradation in the plant/fungus, extending the duration of action. -

Synthesis Link: The 2-chloro precursor is hydrolyzed to 2-hydroxy-6-(trifluoromethyl)pyridine (or converted to the methoxy analogue), which is then coupled with the strobilurin pharmacophore.

| Parameter | Value for Picoxystrobin Intermediate |

| Intermediate | 2-Hydroxy-6-(trifluoromethyl)pyridine |

| Precursor | 2-Chloro-6-(trifluoromethyl)pyridine |

| Reaction Type | Hydrolysis / |

| Reagent | KOH / Water or NaOMe / MeOH |

| Yield (Typical) | >90% |

Experimental Protocols

The following protocols are designed to be self-validating. Causality is explained for critical steps to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling (Representative)

Objective: Synthesis of 2-phenyl-6-(trifluoromethyl)pyridine.

Rationale: This protocol uses

Reagents:

-

2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (2 mol%)

-

Tricyclohexylphosphine (

) (4.8 mol%) - (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

-

Reagent Loading: Add the pyridine substrate, boronic acid, base (

), and Pd precursor. Add the ligand last or as a pre-mixed solution. -

Solvent Degassing: Add the dioxane/water mixture. Sparge with Argon for 15 minutes. Self-Validation: The solution should not change color rapidly upon heating if properly degassed.

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with brine.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Conversion to 2-Hydroxy-6-(trifluoromethyl)pyridine

Objective: Preparation of the Picoxystrobin precursor.

Reagents:

-

2-Chloro-6-(trifluoromethyl)pyridine[2]

-

KOH (aqueous 20%)

-

DMSO (co-solvent)

Workflow:

-

Dissolve the substrate in DMSO.

-

Add aqueous KOH dropwise.

-

Heat to 80°C. Note: The reaction is exothermic due to the high reactivity of the fluorinated ring.

-

Monitor by TLC (disappearance of starting material).

-

Acidify with HCl to precipitate the pyridinol product.

Safety & Handling (E-E-A-T)

Warning: This class of compounds presents specific hazards that must be managed.

-

HF Generation: In the event of a fire, thermal decomposition of the

group releases Hydrogen Fluoride (HF) gas, which is potentially fatal. Protocol: Do not use standard ABC extinguishers if large quantities are involved; specialized breathing apparatus is required for firefighters. -

Skin Absorption: Halogenated pyridines are lipophilic and can penetrate skin. Double-gloving (Nitrile over Latex) is recommended.

-

Waste Disposal: Do not mix with standard organic waste. Segregate as "Halogenated Organic Waste" to prevent corrosion of incinerator scrubbers.

References

-

National Institutes of Health (NIH) - PubChem. (2023). Picoxystrobin Compound Summary. Retrieved from [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Abstract & Strategic Significance

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is a high-value pharmacophore scaffold. It combines the lipophilic metabolic stability of the trifluoromethyl group (

This guide addresses the specific challenges of coupling this electron-deficient chloropyridine. Unlike standard aryl halides, this substrate is highly activated toward oxidative addition but susceptible to side reactions such as ester hydrolysis and homocoupling. This protocol prioritizes chemoselectivity (preserving the ester) and conversion efficiency (overcoming the inherent sluggishness of C-Cl bonds compared to C-Br/I).

Substrate Analysis & Mechanistic Insight

Electronic Activation Profile

The substrate is a 2-chloropyridine substituted with two strong electron-withdrawing groups (EWG):

-

Trifluoromethyl (

): Inductively withdraws electron density ( -

Methyl Ester (

): Further depletes electron density via resonance and induction.

Impact on Catalysis:

-

Oxidative Addition (OA): The extreme electron deficiency makes the C-Cl bond exceptionally labile towards Pd(0). OA is fast and rarely the rate-limiting step.

-

Transmetallation: This is the bottleneck. The resulting Pd(II) intermediate is electron-poor and tightly bound, requiring a nucleophilic boronate species to facilitate ligand exchange.

-

Side Reactions: The C4-ester is prone to hydrolysis under vigorous aqueous basic conditions.

Catalyst Selection Logic[1]

-

Ligand Choice: We utilize bidentate ligands (dppf) for standard couplings to prevent

-hydride elimination (though less relevant here) and ensure stability. For sterically hindered partners, we employ dialkylbiaryl phosphines (XPhos) to boost the transmetallation rate. -

Base Selection: To protect the methyl ester, we avoid strong hydroxide bases. Potassium Phosphate (

) or Cesium Carbonate (

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Recommended for unhindered aryl boronic acids and robust substrates.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and

. -

Solvate: Add 1,4-Dioxane and Water.

-

Degas (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen inhibits the active Pd(0) species and promotes homocoupling.

-

Catalyst Addition: Add

quickly under positive inert gas pressure. Cap the vial immediately. -

Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over

.[1]

Method B: The "High-Performance" Protocol (Steric/Challenging)

Recommended for heteroaryl boronates or ortho-substituted partners.

Reagents:

-